molecular formula C7H9NO B063075 (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one CAS No. 161691-23-2

(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one

Cat. No. B063075
CAS RN: 161691-23-2
M. Wt: 123.15 g/mol
InChI Key: FVZBHZCORGROSI-LURJTMIESA-N
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Description

(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. THP is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a chiral building block in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. This compound has been shown to interact with several proteins, including enzymes and receptors, which can lead to changes in cellular function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for chemical and biological studies. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, this compound has limited solubility in water, which can make it challenging to use in biological assays.

Future Directions

There are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, this compound's potential as a chiral building block for the synthesis of other compounds could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound (this compound) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts. This compound has been investigated for its potential use as a drug candidate for the treatment of several diseases, as well as its potential as a chiral building block in the synthesis of other compounds. This compound's mechanism of action is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.

Synthesis Methods

The synthesis of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one involves several steps, including the condensation of malonic acid with an aldehyde, followed by cyclization and hydrogenation. The process is typically carried out using various reagents and catalysts, such as sodium ethoxide, acetic anhydride, and platinum oxide. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

properties

IUPAC Name

(8S)-5,6,7,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBHZCORGROSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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